1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline
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Overview
Description
1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This method is known for its efficiency and high yield. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to other indole derivatives, 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline stands out due to its unique structural features and reactivity. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
2-Methylindole: A simpler indole derivative with distinct chemical properties.
Each of these compounds has its own set of applications and characteristics, making this compound a unique and valuable compound in its own right.
Properties
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-13(2)15-9-10-18(23-4)19(12-15)24(21,22)20-14(3)11-16-7-5-6-8-17(16)20/h5-10,12-14H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSDXRPFGVDXHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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